![molecular formula C10H10Cl2O2 B1596192 Ethyl dichlorophenylacetate CAS No. 5317-66-8](/img/structure/B1596192.png)
Ethyl dichlorophenylacetate
Overview
Description
Ethyl dichlorophenylacetate is a useful research compound. Its molecular formula is C10H10Cl2O2 and its molecular weight is 233.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl dichlorophenylacetate (EDCPA), with the molecular formula C₁₀H₁₀Cl₂O₂, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological effects, particularly in the realms of proteomics, agricultural applications, and potential toxicity.
EDCPA is classified as an ester, specifically the ethyl ester of dichlorophenylacetic acid. It typically appears as a colorless to pale yellow liquid with a characteristic odor. The compound features a dichlorophenyl group which contributes to its chemical reactivity and biological activity. Its structure can be represented using SMILES notation: CCOC(=O)C(Cl)(Cl)
.
1. Proteomics Research
EDCPA serves as a valuable tool in proteomics, particularly for protein alkylation. It acts as a selective cysteine-alkylating agent due to its reactive chloroacetyl group, which readily reacts with the sulfhydryl group of cysteine residues. This selective alkylation enhances protein identification through mass spectrometry by allowing researchers to differentiate modified from unmodified cysteines.
Table 1: Summary of EDCPA's Role in Proteomics
Property | Description |
---|---|
Function | Cysteine alkylation |
Application | Protein identification via mass spectrometry |
Mechanism | Selective reaction with sulfhydryl groups |
2. Agricultural Applications
EDCPA has been studied for its potential as an insecticide and herbicide. Its efficacy against pests is attributed to its ability to disrupt physiological functions in target organisms. Research indicates that it may interact with specific enzymes or receptors involved in metabolic pathways, leading to its insecticidal effects. Additionally, some studies suggest potential antifungal properties, although further research is needed to elucidate these mechanisms fully.
Table 2: Biological Activity in Agriculture
Activity Type | Target Organisms | Mechanism of Action |
---|---|---|
Insecticide | Various agricultural pests | Disruption of physiological functions |
Herbicide | Weeds | Inhibition of metabolic pathways |
Antifungal | Fungal species | Potential disruption of fungal growth |
3. Toxicological Considerations
While EDCPA shows promise in various applications, concerns regarding its toxicity have been raised. Studies indicate that it may pose risks to aquatic ecosystems due to its persistence and potential toxicity. The compound has been classified with warnings such as harmful if swallowed and may cause allergic skin reactions .
Case Studies and Research Findings
Several studies have investigated the biological activity of EDCPA:
- A study highlighted the compound's role in modifying protein structures for enhanced analysis in proteomics, demonstrating its utility in identifying specific protein interactions and functions.
- Research on agricultural applications showed that EDCPA could effectively control pest populations while raising concerns about environmental impact and non-target organism safety.
- Toxicological assessments indicated that exposure to EDCPA could result in adverse effects on aquatic life, emphasizing the need for careful application and monitoring in agricultural practices.
Properties
IUPAC Name |
ethyl 2,2-dichloro-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-14-9(13)10(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQDHXMQDHWHRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074605 | |
Record name | Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5317-66-8 | |
Record name | Ethyl α,α-dichlorobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5317-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha,alpha-dichloro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl dichlorophenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.